molecular formula C11H10F3NO2 B13578390 4-[4-(Trifluoromethoxy)phenyl]pyrrolidin-2-one

4-[4-(Trifluoromethoxy)phenyl]pyrrolidin-2-one

Cat. No.: B13578390
M. Wt: 245.20 g/mol
InChI Key: ZSFGOWQNOJUPJV-UHFFFAOYSA-N
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Description

4-[4-(Trifluoromethoxy)phenyl]pyrrolidin-2-one is a chemical compound characterized by the presence of a pyrrolidinone ring substituted with a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Trifluoromethoxy)phenyl]pyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a γ-lactam with a suitable amine under acidic or basic conditions.

    Introduction of the Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a halogenated phenyl compound with a trifluoromethoxy group donor, such as trifluoromethoxybenzene, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Trifluoromethoxy)phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated phenyl compounds with nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-[4-(Trifluoromethoxy)phenyl]pyrrolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced chemical resistance.

Mechanism of Action

The mechanism of action of 4-[4-(Trifluoromethoxy)phenyl]pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to better penetrate biological membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(Trifluoromethyl)phenyl]pyrrolidin-2-one: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    4-[4-(Methoxy)phenyl]pyrrolidin-2-one: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    4-[4-(Chloromethoxy)phenyl]pyrrolidin-2-one: Similar structure but with a chloromethoxy group instead of a trifluoromethoxy group.

Uniqueness

4-[4-(Trifluoromethoxy)phenyl]pyrrolidin-2-one is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s biological activity and make it a valuable scaffold for drug discovery and development.

Properties

Molecular Formula

C11H10F3NO2

Molecular Weight

245.20 g/mol

IUPAC Name

4-[4-(trifluoromethoxy)phenyl]pyrrolidin-2-one

InChI

InChI=1S/C11H10F3NO2/c12-11(13,14)17-9-3-1-7(2-4-9)8-5-10(16)15-6-8/h1-4,8H,5-6H2,(H,15,16)

InChI Key

ZSFGOWQNOJUPJV-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)C2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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